(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

Catalog No.
S1937115
CAS No.
81510-19-2
M.F
C36H37NP2
M. Wt
545.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenyl...

CAS Number

81510-19-2

Product Name

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

IUPAC Name

(1S)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine

Molecular Formula

C36H37NP2

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m0/s1

InChI Key

ZVNAHLJBPYKGBV-HKBQPEDESA-N

SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Asymmetric Catalysis

The primary application of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine lies in asymmetric catalysis. Its chiral backbone and chelating phosphine groups allow it to bind to metal centers and create an asymmetric environment around the metal. This asymmetry is crucial for inducing stereoselectivity in reactions, meaning the catalyst can preferentially generate one enantiomer of a product over another []. This characteristic makes it a valuable tool for synthesizing optically pure compounds, which are essential in many areas of research, including pharmaceuticals and materials science [].

Here are some specific examples of asymmetric catalysis using (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine:

  • Hydrogenation of alkenes: This catalyst can be used to selectively hydrogenate one double bond of a molecule, leading to a specific enantiomer of the product [].
  • Hydrosilylation of ketones: The catalyst can also be employed for the stereoselective addition of a silicon-hydrogen bond (Si-H) across a carbonyl group (C=O) in ketones, resulting in optically active alcohols [].
  • Allylic substitution reactions: This ligand can be used in reactions where a new group is introduced onto an allyl moiety (containing a C=C-C unit) while controlling the stereochemistry at the newly created chiral center.

Further research is ongoing to explore the potential of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine in new asymmetric catalytic reactions and to develop new catalyst derivatives with improved performance.

Other Applications

Beyond asymmetric catalysis, (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine may find applications in other areas of scientific research, such as:

  • Medicinal chemistry: The ability of this ligand to bind to metal centers suggests its potential use in designing metal-based drugs.
  • Material science: The ligand's structure could inspire the development of new materials with specific properties, such as chiral catalysts immobilized on solid supports for easier separation and reusability.

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

Dates

Modify: 2023-08-16

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